

Application of Rifalazil in Antibiotic Resistance Studies: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: **Rifalazil**

Cat. No.: **B15561601**

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Introduction

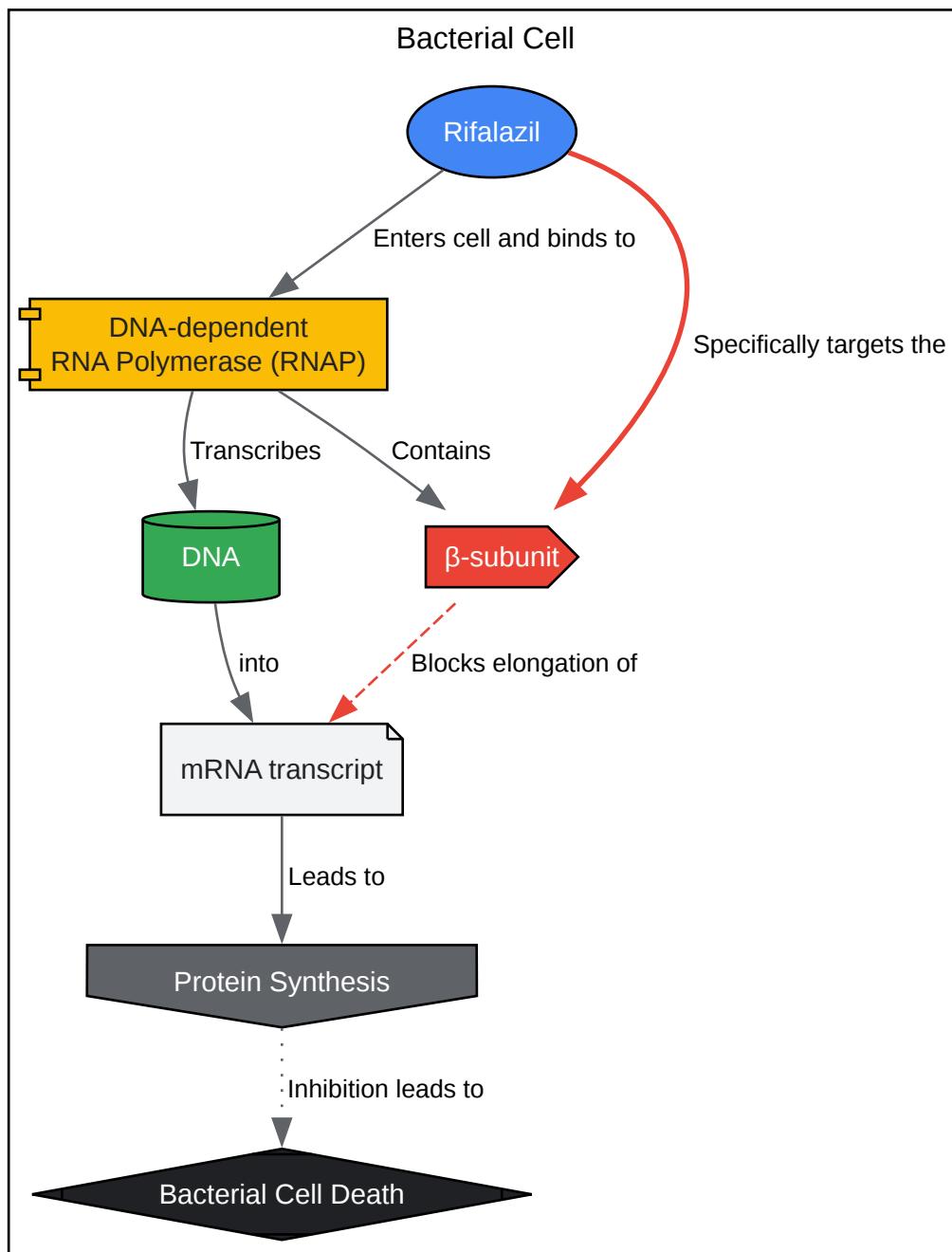
Rifalazil (formerly KRM-1648) is a potent, second-generation benzoxazinorifamycin antibiotic with a distinct mechanism of action and a promising profile for combating antibiotic-resistant bacteria.^{[1][2][3]} As a derivative of rifamycin, its primary target is the bacterial DNA-dependent RNA polymerase, an essential enzyme for bacterial survival.^{[4][5][6]} By binding to the β -subunit of this enzyme, **Rifalazil** effectively blocks RNA transcription, leading to bacterial cell death.^[2] ^{[4][5]} This document provides detailed application notes and protocols for researchers studying antibiotic resistance, with a focus on the utility of **Rifalazil**.

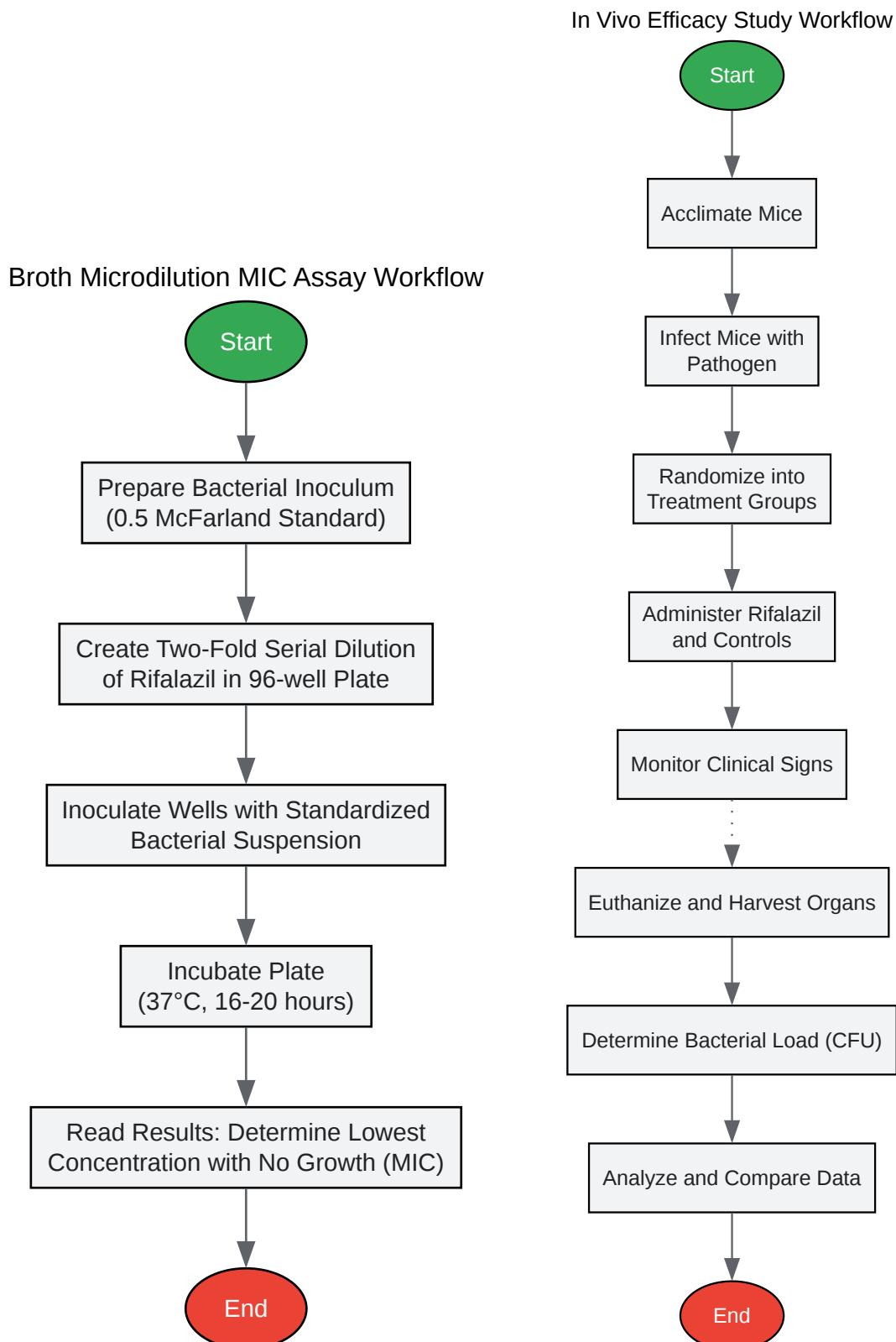
Rifalazil has demonstrated significant in vitro activity against a broad spectrum of bacteria, including multidrug-resistant strains of *Mycobacterium tuberculosis*, methicillin-resistant *Staphylococcus aureus* (MRSA), and rifampin-resistant mutants of *Chlamydia pneumoniae*.^[1] ^[7] Its long half-life of approximately 60 hours allows for less frequent dosing, which is a significant advantage in clinical settings.^{[1][2]} Furthermore, studies have shown its potential in treating challenging infections such as those caused by *Clostridioides difficile* and in penetrating bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies.^{[5][8][9]}

Mechanism of Action

Rifalazil's bactericidal activity stems from its high-affinity binding to the β -subunit of bacterial DNA-dependent RNA polymerase. This interaction sterically hinders the elongation of the messenger RNA chain, thereby inhibiting protein synthesis.[10] Its unique chemical structure, featuring a planar benzoxazine ring, contributes to its increased potency and ability to overcome some resistance mechanisms that affect other rifamycins.[11]

Mechanism of Action of Rifalazil



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